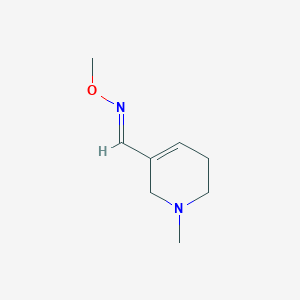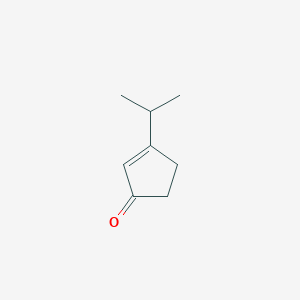![molecular formula C9H15NO2 B157244 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) CAS No. 125815-84-1](/img/structure/B157244.png)
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) involves the modulation of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical And Physiological Effects
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to modulate the activity of various neurotransmitters, which can have a significant impact on mood, behavior, and cognition.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) is its potential application in the development of novel drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI). One of the areas that require further investigation is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of more water-soluble derivatives of this compound could be a promising area for future research.
Synthesis Methods
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) involves the reaction of N-isopropylidene-glycine ethyl ester with 1,2-dichloroethane in the presence of sodium hydride and tetrabutylammonium iodide. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
125815-84-1 |
|---|---|
Product Name |
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
FTWZLDXGMKFVTB-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1N2CCC[C@H]2C(=O)O1 |
SMILES |
CC(C)C1N2CCCC2C(=O)O1 |
Canonical SMILES |
CC(C)C1N2CCCC2C(=O)O1 |
synonyms |
1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

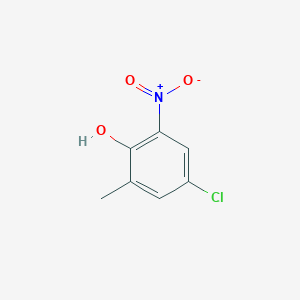
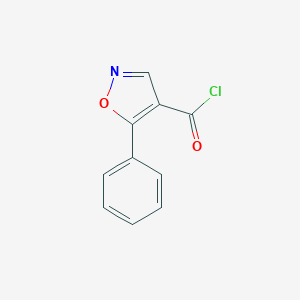

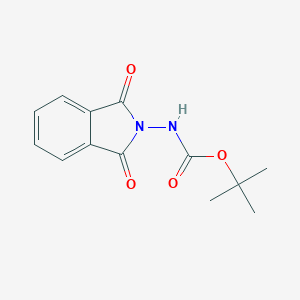
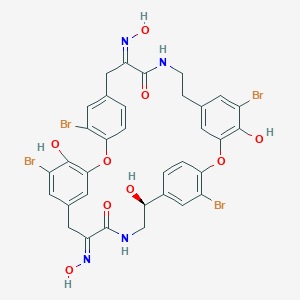
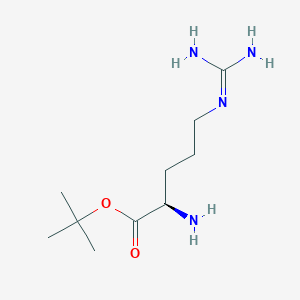
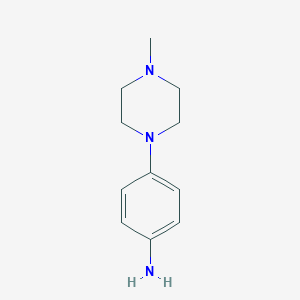
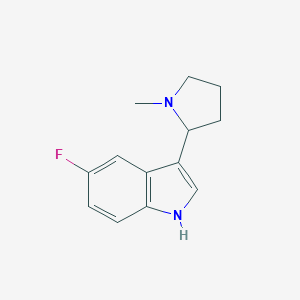
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
